Fluvastatin-D8 (Major) Sodium Salt is a deuterated form of Fluvastatin, a pharmaceutical compound primarily used for lowering cholesterol levels in the blood. It is classified as a 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitor, which plays a crucial role in the management of hyperlipidemia and cardiovascular diseases. The sodium salt form enhances its solubility and bioavailability, making it suitable for therapeutic applications.
Fluvastatin was first developed by the pharmaceutical company Sankyo and received approval from the United States Food and Drug Administration in 1993. The deuterated variant, Fluvastatin-D8 (Major) Sodium Salt, is synthesized for research purposes and analytical applications, particularly in pharmacokinetics and metabolic studies.
The synthesis of Fluvastatin-D8 (Major) Sodium Salt involves several key steps, primarily focusing on the use of deuterated precursors to introduce deuterium into the molecular structure.
Methods:
Technical Details:
Fluvastatin-D8 (Major) Sodium Salt features a complex molecular structure characterized by its indole ring system, hydroxyl groups, and fluorophenyl moiety.
Fluvastatin-D8 (Major) Sodium Salt participates in various chemical reactions relevant to its function as a statin:
The mechanism by which Fluvastatin-D8 (Major) Sodium Salt exerts its cholesterol-lowering effects involves:
Clinical studies indicate that Fluvastatin can significantly lower low-density lipoprotein cholesterol levels by up to 30% .
Fluvastatin-D8 (Major) Sodium Salt possesses distinct physical and chemical properties:
Fluvastatin-D8 (Major) Sodium Salt serves several scientific purposes:
The compound's unique properties make it an essential tool for researchers studying lipid metabolism and cardiovascular health.
Fluvastatin-D8 sodium salt (C₂₄H₂₅FNNaO₄) is a deuterium-enriched isotopologue of the lipid-lowering agent fluvastatin, where eight hydrogen atoms are replaced by deuterium (²H) at specific molecular positions. This compound exists as the monosodium salt of the (3R,5S)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid, with deuterium atoms strategically integrated into the isopropyl group (–N–CD(CD₃)₂) of the indole moiety [3] [8]. The major designation specifies the predominant isotopologue with near-complete deuteration (≥98%) at these positions. The sodium salt form enhances water solubility (30 mg/mL) compared to the free acid, facilitating its use in aqueous experimental systems [7]. Key stereochemical features are retained from the native drug, including the erythro configuration of the 3,5-dihydroxyheptenoic acid side chain, crucial for HMG-CoA reductase inhibitory activity [5] [7].
Table 1: Molecular Characteristics of Fluvastatin-D8 Sodium Salt
Property | Specification |
---|---|
Chemical Formula | C₂₄H₁₇D₈FNNaO₄ (C₂₄H₂₅D₈FNNaO₄ equivalent) |
Molecular Weight | 440.49 g/mol (theoretical) |
Deuterium Positions | Isopropyl group on indole nitrogen |
Stereochemistry | (3R,5S,6E) |
Salt Form | Monosodium salt |
Solubility | Soluble in water (30 mg/mL), DMSO, methanol |
Deuterium labeling of fluvastatin targets metabolically vulnerable sites to enhance metabolic stability for tracer studies. The major D8 isotopologue incorporates deuterium exclusively at the N-isopropyl group, a site susceptible to oxidative N-dealkylation catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2C9 [2] [5]. Synthesis typically employs:
The designation "Major" distinguishes the fully deuterated N-isopropyl-D7 variant (plus C-β deuterium) from minor isotopologues with incomplete deuteration or alternative labeling patterns:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1